molecular formula C11H15NO2 B15312473 Methyl 2-(ethylamino)-5-methylbenzoate

Methyl 2-(ethylamino)-5-methylbenzoate

Cat. No.: B15312473
M. Wt: 193.24 g/mol
InChI Key: WXYSIMUJUKKSMB-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-5-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an ethylamino substituent, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-5-methylbenzoate typically involves the esterification of 2-(ethylamino)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(ethylamino)-5-methylbenzoic acid+methanolacid catalystMethyl 2-(ethylamino)-5-methylbenzoate+water\text{2-(ethylamino)-5-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(ethylamino)-5-methylbenzoic acid+methanolacid catalyst​Methyl 2-(ethylamino)-5-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(ethylamino)-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(ethylamino)-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The ester group may also undergo hydrolysis in biological systems, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-5-methylbenzoate
  • Methyl 2-(propylamino)-5-methylbenzoate
  • Methyl 2-(butylamino)-5-methylbenzoate

Uniqueness

Methyl 2-(ethylamino)-5-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(ethylamino)-5-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3

InChI Key

WXYSIMUJUKKSMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C)C(=O)OC

Origin of Product

United States

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